![molecular formula C24H30N6O3 B14084909 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its imidazo[2,1-f]purine core, which is substituted with a methoxyphenyl group, trimethyl groups, and a piperidin-1-yl ethyl side chain. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
準備方法
The synthesis of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the methoxyphenyl group and the piperidin-1-yl ethyl side chain. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques.
化学反応の分析
This compound undergoes a variety of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under specific conditions.
Reduction: The imidazo[2,1-f]purine core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-yl ethyl side chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its potential as a therapeutic agent.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
Similar compounds to 8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. Examples of similar compounds include:
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- Arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil .
特性
分子式 |
C24H30N6O3 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
6-(2-methoxyphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H30N6O3/c1-16-17(2)30-20-21(25-23(30)29(16)18-10-6-7-11-19(18)33-4)26(3)24(32)28(22(20)31)15-14-27-12-8-5-9-13-27/h6-7,10-11H,5,8-9,12-15H2,1-4H3 |
InChIキー |
LSUVTPFQCDKQPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


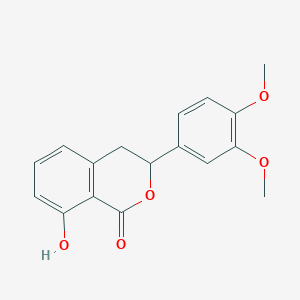
![Bicyclo[1.1.0]butane, 1-bromo-](/img/structure/B14084832.png)
![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
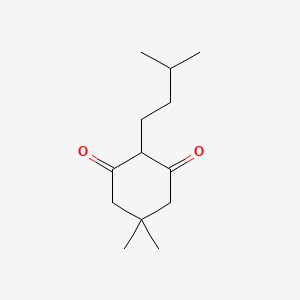
![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
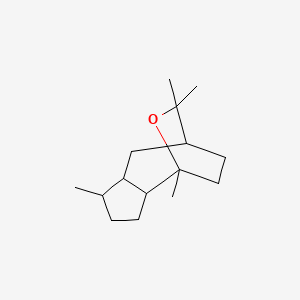
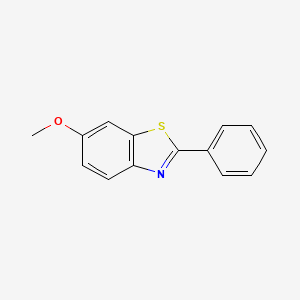
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
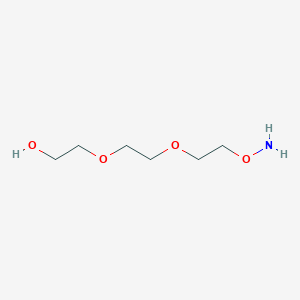
![6-phenyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14084887.png)
![n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea](/img/structure/B14084891.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084904.png)
